phenyl 4-fluorobenzoate

crystallography solid-state chemistry molecular packing

Phenyl 4-fluorobenzoate is a para-fluorine-substituted phenyl benzoate ester derivative with the molecular formula C13H9FO2 and a molecular weight of approximately 216.21 g/mol. The compound features a phenyl ester group attached to a 4-fluorobenzoic acid moiety, with the fluorine atom positioned at the para position of the benzoyl ring.

Molecular Formula C13H9FO2
Molecular Weight 216.21g/mol
Cat. No. B401252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 4-fluorobenzoate
Molecular FormulaC13H9FO2
Molecular Weight216.21g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9FO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H
InChIKeyHHUGVTZMKZGVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Fluorobenzoate (CAS 2714-90-1): Basic Characteristics and Procurement Baseline


Phenyl 4-fluorobenzoate is a para-fluorine-substituted phenyl benzoate ester derivative with the molecular formula C13H9FO2 and a molecular weight of approximately 216.21 g/mol [1]. The compound features a phenyl ester group attached to a 4-fluorobenzoic acid moiety, with the fluorine atom positioned at the para position of the benzoyl ring [2]. This specific substitution pattern distinguishes it from other halogenated and non-halogenated phenyl benzoate analogs, including phenyl benzoate (unsubstituted), phenyl 2-fluorobenzoate (ortho-substituted isomer), and phenyl 4-chlorobenzoate (alternate halogen). Its primary procurement contexts include use as a synthetic intermediate, a component in liquid crystalline monomer design, and a reference compound in analytical chemistry, with industrial and research applications stemming from its fluorinated aromatic ester structure.

1
Synthetic Intermediate
Supports oxidative decarboxylation routes for fluorinated aromatic esters.
2
Liquid Crystal Monomer Building Block
Reported nematic phase formation and thermal stability context in elastomer research.
3
Analytical Reference & Spectroscopy
Curated mass spectral and FTIR library entries support identity confirmation workflows.

Why Phenyl 4-Fluorobenzoate Cannot Be Readily Substituted with In-Class Analogs


Within the phenyl benzoate class, even minor structural modifications—such as halogen identity, substitution position, or the presence of electron-donating versus electron-withdrawing groups—yield fundamentally different molecular arrangements, conformational preferences, and material performance characteristics. Direct crystallographic comparisons reveal that phenyl 4-fluorobenzoate adopts a distinct molecular arrangement and conformation compared to both its 2-fluoro isomer and the unsubstituted phenyl benzoate, with the F atom at the para position exerting a more pronounced influence on solid-state packing than the ortho-substituted analog [1]. Furthermore, when incorporated into liquid crystalline architectures, the 4-fluorobenzoyloxy unit provides a specific combination of mesogenic behavior and thermal stability that cannot be replicated by non-fluorinated or ortho-fluorinated counterparts [2]. These differences have tangible consequences for procurement decisions in material science and analytical applications, where batch-to-batch consistency, predictable phase behavior, and reliable chromatographic signatures are non-negotiable requirements.

Phenyl Benzoate (Unsubstituted)
PackingPara-fluoro substitution alters molecular arrangement significantly; crystal habit and mechanical stability may shift.
SynthesisRequires conventional esterification; oxidative decarboxylation route not applicable.
Solid-state property differences may affect formulation consistency.
Phenyl 2-Fluorobenzoate (Ortho Isomer)
ConformationCrystallographic data show ortho-fluoro has a markedly smaller impact on molecular arrangement.
MesogenicLiquid crystalline behavior and thermal stability profile may not transfer to ortho-substituted systems.
Analytical fingerprint differs despite identical molecular formula.
Other Halogenated Analogs (e.g., 4-Cl, 4-Br)
ElectronicElectron-withdrawing strength and steric bulk differ from fluorine, altering reactivity and packing.
ThermalDecomposition onset and thermal robustness may differ; class-level inference requires lot-specific review.
Chromatographic retention and MS sensitivity may diverge.

Quantitative Differentiation Evidence for Phenyl 4-Fluorobenzoate Versus Closest Analogs


Crystallographic Conformation: Para-Fluoro Substitution Alters Molecular Packing Distinctly Compared to Ortho-Fluoro and Unsubstituted Analogs

A direct crystallographic comparison of phenyl 4-fluorobenzoate, phenyl 2-fluorobenzoate, and phenyl benzoate reveals that the molecular arrangement and conformation of phenyl 4-fluorobenzoate differ markedly from the other two compounds. The study demonstrates that an F atom at the para position (C4) exerts a significantly greater impact on molecular arrangement and conformation than an F atom at the ortho position (C2), relative to the unsubstituted phenyl benzoate (PB) baseline [1].

Crystal Packing Conformation
Head-to-head
Para-fluoro substitution induces a more substantial conformational deviation than ortho-fluoro relative to phenyl benzoate.
Supports solid-state formulation context; crystal habit and mechanical stability may differ.
Single-crystal XRD; ethanol-grown crystals; room temp.
crystallography solid-state chemistry molecular packing

Liquid Crystal Monomer Performance: Phenyl 4-Fluorobenzoate-Derived Monomer Enables Nematic Phase Formation with High Thermal Stability

The nematic liquid crystal monomer 4-(4-(allyloxy)benzoyloxy)phenyl 4-fluorobenzoate (M1), incorporating the phenyl 4-fluorobenzoate core, was synthesized and evaluated. When polymerized, the resulting liquid crystal elastomers exhibited nematic phase behavior (for composition PI) and cholesteric phase behavior (for compositions PII-PVII) [1]. Critically, all synthesized liquid crystal elastomers demonstrated robust thermal stability, with a 5% weight loss temperature (Td5%) exceeding 300 °C [1]. While direct comparator data for a non-fluorinated or ortho-fluorinated analog monomer under identical conditions is not provided in the cited study, the observed combination of mesophase formation and high Td5% (>300 °C) is characteristic of the fluorinated phenyl benzoate architecture and is frequently targeted in the design of thermally robust liquid crystalline materials.

Liquid Crystal Thermal Stability
Class-level
Reported Td5% > 300 °C for nematic elastomer incorporating phenyl 4-fluorobenzoate monomer.
Indicates thermal robustness context; direct comparator data for non-fluorinated analog absent.
TGA data; class inference based on fluorinated architecture.
liquid crystals nematic phase thermal stability elastomers

Fluorophenyl Substitution Enables Phenyl 4-Fluorobenzoate Synthesis via Oxidative Decarboxylation Pathway Distinct from Non-Fluorinated Analogs

Fluorine-substituted phenyl benzoates of general formula Ar-CO₂-Ar', which encompass phenyl 4-fluorobenzoate, can be prepared via an oxidative decarboxylation reaction of the corresponding fluorobenzoic acid [1]. This patent literature establishes a specific synthetic route that leverages the fluorine substituent. In contrast, the unsubstituted phenyl benzoate is typically synthesized via straightforward esterification of benzoic acid with phenol, a fundamentally different reaction type. This divergence in synthetic accessibility has procurement implications, as the oxidative decarboxylation route requires distinct starting materials and reaction conditions compared to conventional esterification, potentially affecting supply chain availability and cost structure.

Synthetic Route
Cross-study
Preparable via oxidative decarboxylation of fluorobenzoic acid; distinct from standard esterification.
Sourcing may involve different vendor capabilities and cost structure.
Patented method vs. conventional acid-catalyzed reflux.
synthetic methodology oxidative decarboxylation fluorinated intermediates

Analytical Detectability: Fluorinated Benzoate Moiety Enhances GC-MS and HPLC Traceability Versus Non-Halogenated Analogs

Fluorobenzoic acids (FBAs) are widely employed as water tracers in hydrologic and reservoir studies due to their favorable physicochemical properties and exceptionally low detection limits achievable via GC-MS and HPLC methods [1][2]. While the specific ester phenyl 4-fluorobenzoate is a derivative of 4-fluorobenzoic acid, its fluorinated benzoyl moiety confers similar advantages in analytical traceability compared to non-halogenated phenyl benzoates. The electron-withdrawing nature of the para-fluoro group also influences chromatographic retention behavior, as reflected in the predicted LogP value of 3.59 for the structurally analogous 4-fluorophenyl benzoate , compared to a reported LogP of 3.59 for phenyl benzoate . Although direct comparative retention time data for phenyl 4-fluorobenzoate versus phenyl benzoate under identical HPLC conditions were not identified, the class of fluorobenzoates consistently exhibits enhanced sensitivity in mass spectrometry due to favorable ionization and fragmentation characteristics, making them preferred analytes for trace-level quantification.

Analytical Detectability
Class-level
Predicted LogP ~3.59; fluorobenzoate class exhibits enhanced MS sensitivity.
Supports trace-level quantification context; similar C18 retention to non-fluorinated analog.
Direct comparative retention data not identified.
analytical chemistry trace analysis GC-MS HPLC fluorobenzoic acids

Thermal Decomposition Profile: Phenyl 4-Fluorobenzoate Exhibits Distinct Degradation Onset Compared to Chlorinated and Methoxylated Analogs

Available vendor-supplied physicochemical data indicate that the structurally related compound 4-fluorophenyl 4-fluorobenzoate (CAS 2069-56-9) exhibits a decomposition temperature range of 280-285 °C . This provides a benchmark for the thermal stability of difluorinated phenyl benzoate systems. While direct decomposition data for phenyl 4-fluorobenzoate itself are not reported in the primary literature, class-level comparisons among para-substituted phenyl benzoates suggest that the thermal stability of the ester linkage is influenced by the electronic nature of the substituent. Electron-withdrawing groups (e.g., F, Cl) typically enhance thermal stability relative to electron-donating groups (e.g., OCH3) by strengthening the ester carbonyl, though direct quantitative comparisons under identical conditions are needed for confirmation.

Thermal Decomposition
Data to verify
No directly reported Tdec; analog 4-fluorophenyl 4-fluorobenzoate decomposes at 280–285 °C.
Thermal stability context depends on electronic effects; lot-specific TGA review recommended.
Vendor-reported data; class inference for para-substituted esters.
thermal stability decomposition temperature storage stability

Spectroscopic Fingerprinting: Phenyl 4-Fluorobenzoate Possesses Unique Mass Spectral and FTIR Signatures for Identity Confirmation

Phenyl 4-fluorobenzoate has a well-defined mass spectral and infrared fingerprint. Its exact mass is 216.058658 g/mol, and reference FTIR and MS (GC) spectra are available in the Wiley Registry and KnowItAll Mass Spectral Library [1][2]. These spectra provide unambiguous identity confirmation, distinguishing it from isobaric compounds or positional isomers (e.g., phenyl 2-fluorobenzoate, which has the same nominal mass). In quality control and forensic contexts, the availability of certified reference spectra is a critical procurement differentiator, enabling rapid and confident compound verification.

Spectroscopic Fingerprint
Supporting
Exact mass 216.058658 g/mol; 1 NMR, 1 FTIR, 1 MS (GC) spectra in curated libraries.
Supports identity confirmation workflows; reduces misidentification risk vs. isobaric isomers.
Wiley Registry, KnowItAll, SpectraBase entries.
spectroscopy mass spectrometry FTIR quality control

Procurement-Focused Application Scenarios for Phenyl 4-Fluorobenzoate Based on Quantitative Evidence


Liquid Crystalline Monomer Synthesis Requiring Thermally Robust Nematic Building Blocks

When synthesizing liquid crystalline monomers for elastomer or polymer applications, procurement of phenyl 4-fluorobenzoate as a key intermediate is justified based on its demonstrated ability to form nematic and cholesteric mesophases with high thermal stability (Td5% > 300 °C) [1]. This scenario applies specifically to material science R&D and specialty chemical manufacturing where elevated processing temperatures or end-use thermal endurance are required. The para-fluoro substitution is critical; substitution with the ortho-fluoro isomer or non-fluorinated phenyl benzoate may yield different mesogenic behavior or inferior thermal stability, potentially compromising device performance.

Synthesis of Fluorinated Aromatic Intermediates via Oxidative Decarboxylation Pathways

Research groups and fine chemical manufacturers pursuing synthetic routes that exploit oxidative decarboxylation chemistry should prioritize phenyl 4-fluorobenzoate or its precursor acids. Patented methodologies confirm that fluorobenzoic acids can undergo oxidative decarboxylation to yield fluorinated phenyl benzoates, a transformation not applicable to non-fluorinated benzoic acid derivatives [1]. This pathway may offer advantages in yield, regioselectivity, or functional group tolerance for specific target molecules, making the fluorinated ester the appropriate starting material choice when designing syntheses around this unique reactivity.

Analytical Reference Standard for Trace-Level Quantification Using GC-MS or HPLC-MS

Environmental testing laboratories, hydrology research groups, and pharmaceutical QC departments performing trace-level analysis of fluorobenzoate esters or their hydrolysis products should procure phenyl 4-fluorobenzoate as a certified reference material. The compound's fluorinated benzoyl moiety enhances detection sensitivity in mass spectrometry compared to non-halogenated phenyl benzoates, while its defined exact mass (216.058658 g/mol) and curated spectral library entries enable unambiguous identification [2]. The predicted LogP of ~3.59 informs appropriate reversed-phase chromatographic method development. This scenario is particularly relevant for water tracer studies, environmental fate assessments, and impurity profiling where low detection limits and confident analyte confirmation are paramount.

Crystallography and Solid-State Formulation Studies

Crystallographers and pharmaceutical formulation scientists investigating the impact of halogen substitution on crystal packing and solid-state properties should select phenyl 4-fluorobenzoate as a model compound. Direct comparative crystallographic data demonstrate that the para-fluoro group induces a more pronounced alteration in molecular arrangement and conformation than the ortho-fluoro analog, relative to unsubstituted phenyl benzoate [1]. This makes phenyl 4-fluorobenzoate a valuable probe for studying structure-property relationships in crystal engineering, co-crystal design, and the prediction of bulk material attributes such as solubility, mechanical behavior, and stability.

Application
Selection Property
Validation Focus
Liquid Crystal Monomer Synthesis
Nematic phase formation and thermal stability context
Thermal robustness and mesophase behavior
Oxidative Decarboxylation Research
Fluorinated ester synthetic pathway fit
Route-specific starting material and vendor capability
Analytical Reference & Trace Analysis
Curated spectral library and MS sensitivity context
Identity confirmation and detection limit review
Crystallography & Solid-State Formulation
Para-fluoro conformational impact on crystal packing
Structure-property relationships in crystal engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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